molecular formula C16H36ClNO7S B11935876 2-[2-[2-[2-[2-[2-[2-(2-aminoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethanethiol;hydrochloride

2-[2-[2-[2-[2-[2-[2-(2-aminoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethanethiol;hydrochloride

Cat. No.: B11935876
M. Wt: 422.0 g/mol
InChI Key: AZYBHNIKNYFMJM-UHFFFAOYSA-N
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Description

2-[2-[2-[2-[2-[2-[2-(2-aminoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethanethiol;hydrochloride is a complex organic compound known for its extensive ethoxy chain and terminal thiol group. This compound is often used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[2-[2-[2-[2-[2-[2-(2-aminoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethanethiol;hydrochloride typically involves multiple steps of ethoxylation and thiolation. One common method involves the reaction of 2-(2-aminoethoxy)ethanol with ethylene oxide under controlled conditions to extend the ethoxy chain.

Industrial Production Methods

Industrial production of this compound often employs continuous flow reactors to ensure precise control over reaction conditions and to maximize yield. The use of catalysts and optimized reaction temperatures are crucial to achieving high purity and efficiency .

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The thiol group can be oxidized to form disulfides.

    Reduction: The compound can undergo reduction reactions, particularly at the thiol group.

    Substitution: The ethoxy chains can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or other oxidizing agents.

    Reduction: Reducing agents like sodium borohydride.

    Substitution: Nucleophiles such as halides or amines.

Major Products

Scientific Research Applications

2-[2-[2-[2-[2-[2-[2-(2-aminoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethanethiol;hydrochloride is used in:

Mechanism of Action

The compound exerts its effects primarily through its thiol group, which can form covalent bonds with various biological molecules. This interaction can modulate the activity of enzymes and proteins, influencing cellular pathways and processes .

Comparison with Similar Compounds

Similar Compounds

  • 2-[2-[2-[2-[2-[2-[2-(2-aminoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethanol
  • 2-[2-[2-[2-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethanol

Uniqueness

The presence of the terminal thiol group in 2-[2-[2-[2-[2-[2-[2-(2-aminoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethanethiol;hydrochloride distinguishes it from similar compounds, providing unique reactivity and applications in various fields .

Properties

Molecular Formula

C16H36ClNO7S

Molecular Weight

422.0 g/mol

IUPAC Name

2-[2-[2-[2-[2-[2-[2-(2-aminoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethanethiol;hydrochloride

InChI

InChI=1S/C16H35NO7S.ClH/c17-1-2-18-3-4-19-5-6-20-7-8-21-9-10-22-11-12-23-13-14-24-15-16-25;/h25H,1-17H2;1H

InChI Key

AZYBHNIKNYFMJM-UHFFFAOYSA-N

Canonical SMILES

C(COCCOCCOCCOCCOCCOCCOCCS)N.Cl

Origin of Product

United States

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